molecular formula C14H21N B3007019 2-(3,4-Dimethyl-2,3-dihydro-1H-inden-1-yl)propan-1-amine CAS No. 2248298-16-8

2-(3,4-Dimethyl-2,3-dihydro-1H-inden-1-yl)propan-1-amine

Cat. No.: B3007019
CAS No.: 2248298-16-8
M. Wt: 203.329
InChI Key: GPVYOVKDTYIDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethyl-2,3-dihydro-1H-inden-1-yl)propan-1-amine is an organic compound with a complex structure that includes an indane moiety

Preparation Methods

The synthesis of 2-(3,4-Dimethyl-2,3-dihydro-1H-inden-1-yl)propan-1-amine typically involves multiple steps. One common method includes the alkylation of 3,4-dimethylindan-1-one with a suitable amine source under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2-(3,4-Dimethyl-2,3-dihydro-1H-inden-1-yl)propan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-(3,4-Dimethyl-2,3-dihydro-1H-inden-1-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-2,3-dihydro-1H-inden-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(3,4-Dimethyl-2,3-dihydro-1H-inden-1-yl)propan-1-amine can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(3,4-dimethyl-2,3-dihydro-1H-inden-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-9-5-4-6-12-13(11(3)8-15)7-10(2)14(9)12/h4-6,10-11,13H,7-8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVYOVKDTYIDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC(=C12)C)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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